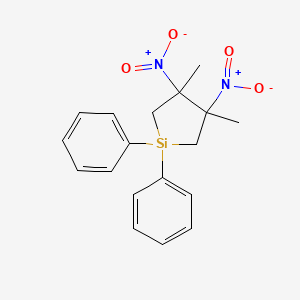
5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C10H11Cl2N It is a derivative of tetrahydronaphthalene, characterized by the presence of two chlorine atoms at the 5th and 6th positions and an amine group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions. The resulting dichlorinated intermediate is then subjected to amination using reagents like ammonia or amines under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the amine group to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce a variety of functionalized tetrahydronaphthalene compounds .
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit the reuptake of serotonin and norepinephrine, likely inducing their release as well.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminotetralin:
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine: This compound has chlorine atoms at different positions and may exhibit different chemical properties and biological activities.
Uniqueness
5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
57915-89-6 |
|---|---|
Molekularformel |
C10H11Cl2N |
Molekulargewicht |
216.10 g/mol |
IUPAC-Name |
5,6-dichloro-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12/h1,4,7H,2-3,5,13H2 |
InChI-Schlüssel |
NBTRHBARHPXSCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1N)C=CC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


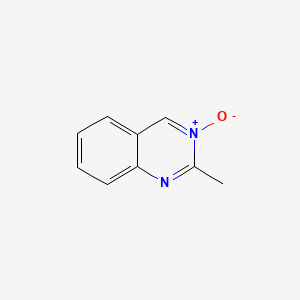
![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
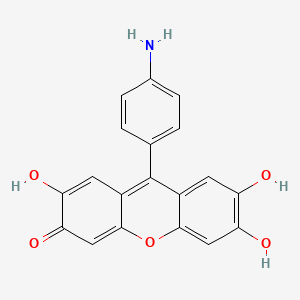
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
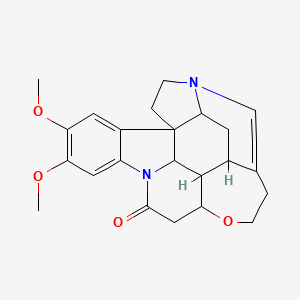

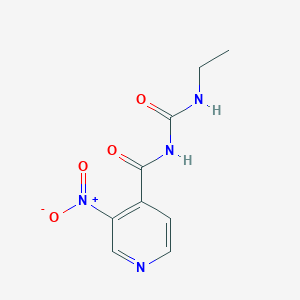
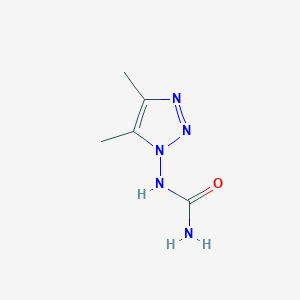
![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

